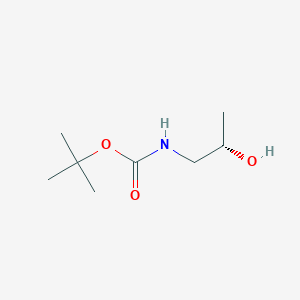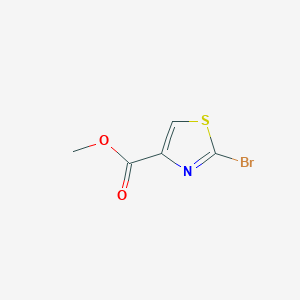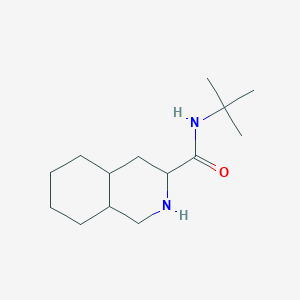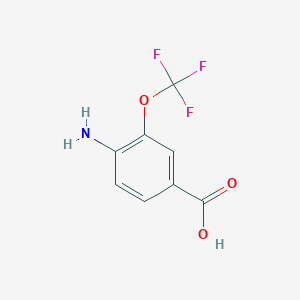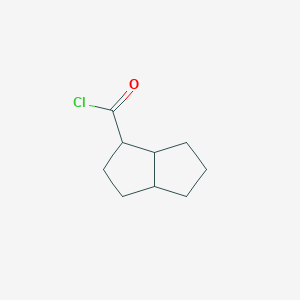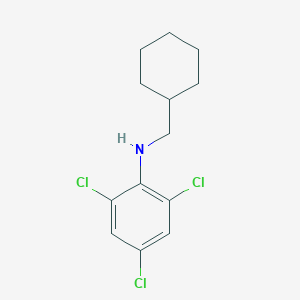
N-Cyclohexylmethyl-2,4,6-trichloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “2,4,6-Trichloroaniline” includes a benzene ring with three chlorine atoms and one amine group attached . The specific molecular structure of “N-Cyclohexylmethyl-2,4,6-trichloroaniline” is not provided in the searched resources.Chemical Reactions Analysis
“2,4,6-Trichloroaniline” is known to be incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents . The specific chemical reactions involving “N-Cyclohexylmethyl-2,4,6-trichloroaniline” are not available in the searched resources.Physical And Chemical Properties Analysis
“2,4,6-Trichloroaniline” appears as long needles or fine, light purple fibers . It has a melting point of 78.5 °C and a boiling point of 262 °C . It is insoluble in water but soluble in chloroform, ether, and ethanol . The specific physical and chemical properties of “N-Cyclohexylmethyl-2,4,6-trichloroaniline” are not available in the searched resources.Safety And Hazards
“2,4,6-Trichloroaniline” is harmful, corrosive, and toxic . It may be harmful by inhalation, ingestion, or skin absorption and is an irritant of the skin and eyes . When heated to decomposition, it may release toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas . The specific safety and hazard information for “N-Cyclohexylmethyl-2,4,6-trichloroaniline” is not available in the searched resources.
properties
IUPAC Name |
2,4,6-trichloro-N-(cyclohexylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3N/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h6-7,9,17H,1-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQZKYIBVNTBHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444146 |
Source


|
| Record name | N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexylmethyl-2,4,6-trichloroaniline | |
CAS RN |
177721-94-7 |
Source


|
| Record name | N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hepta[5][5]circulene](/img/structure/B71050.png)
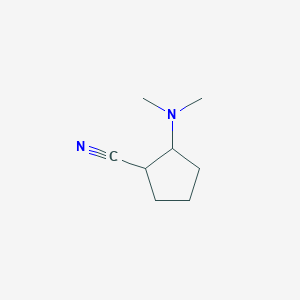
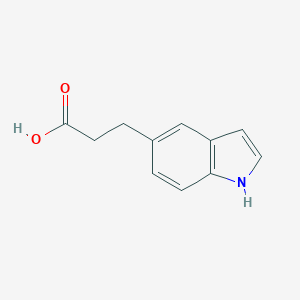
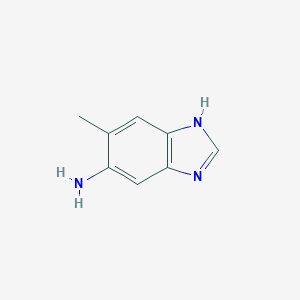
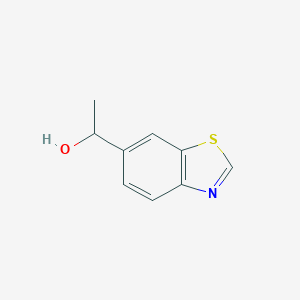
![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)
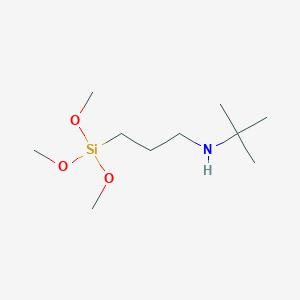
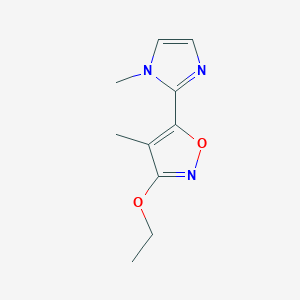
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)
